(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone
Description
The compound “(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a pyridine-pyrrolidine hybrid featuring a dimethylamino-substituted pyridazine ring linked via an ether bridge to a pyrrolidinyl group, which is further conjugated to a 6-ethoxypyridin-3-yl methanone moiety. Its comparison with structurally similar compounds provides insights into how substituent variations influence physicochemical properties, biological activity, and analytical cross-reactivity.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(6-ethoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-25-16-7-5-13(11-19-16)18(24)23-10-9-14(12-23)26-17-8-6-15(20-21-17)22(2)3/h5-8,11,14H,4,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYUJINDCXKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. The presence of multiple functional groups suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development.
Structural Features
This compound consists of several key structural components:
- Pyridazine ring : Known for its ability to interact with biological receptors.
- Pyrrolidine moiety : Often involved in various chemical reactions and biological processes.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
These structural features contribute to the compound's potential efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring is particularly noted for its ability to modulate the activity of various proteins, potentially leading to therapeutic effects.
In Vitro Studies
- Histamine H3 Receptor Ligand : The compound has been identified as a ligand for the histamine H3 receptor, exhibiting a Ki value of 0.012 μM, indicating strong binding affinity. This suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders .
- Phosphodiesterase Inhibition : Preliminary studies indicate that derivatives similar to this compound may act as phosphodiesterase inhibitors, which are crucial in managing diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating cyclic adenosine monophosphate (cAMP) levels .
Case Studies
A notable study investigated the effect of compounds structurally similar to this compound on multidrug resistance (MDR) in cancer cells. The results demonstrated that these compounds could enhance the uptake of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms . This highlights the potential of this compound in overcoming drug resistance in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains dimethylamino and pyridazine rings | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Ethoxy-substituted pyridines | Feature ethoxy groups on pyridine rings | Anticancer activity |
This table illustrates how this compound compares with other compounds, emphasizing its unique combination of functional groups that may confer distinct biological activities.
Comparison with Similar Compounds
Key Differences :
- Substituent on Pyridine Ring: The target compound has a 6-ethoxy group, whereas Compound A substitutes this with a smaller 6-methoxy group.
- Heterocyclic Modifications : Compound B replaces the ethoxypyridine with a 3,5-dimethylisoxazole, introducing a rigid heterocycle that may alter binding pocket interactions . Compound C uses a simpler pyridin-3-yl group, reducing steric hindrance .
- Linker Flexibility : All analogs retain the pyrrolidinyl ether bridge, critical for conformational flexibility and target engagement .
Physicochemical Properties
- Molecular Weight : The ethoxy group increases molecular weight by ~14 g/mol compared to Compound A (343.4 vs. 345.4 for Compound B) .
- Polar Surface Area (PSA) : The ethoxy group marginally reduces PSA (~5 Ų) relative to methoxy, favoring passive diffusion .
Analytical and Cross-Reactivity Considerations
Cross-Reactivity in Immunoassays
The ethoxy group may reduce cross-reactivity with antibodies designed for methoxy-containing analogs (e.g., Compound A). Cross-reactivity depends on assay format; competitive assays may show higher false-positive rates for methoxy analogs due to epitope similarity .
Similarity Metrics
- Tanimoto Coefficient : Using Morgan fingerprints, the target compound and Compound A likely share a Tanimoto score >0.7, indicating high similarity. Compound B would score lower (<0.5) due to heterocyclic divergence .
- Dice Similarity : Focused on pharmacophore features, Dice scores may highlight conserved pyrrolidinyl-pyridazine interactions across all analogs .
Data Tables
Table 1: Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
